Cas no 2248336-38-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-carbamoyl-1,2-oxazole-5-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-carbamoyl-1,2-oxazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2248336-38-9
- EN300-6514754
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-carbamoyl-1,2-oxazole-5-carboxylate
-
- インチ: 1S/C13H7N3O6/c14-10(17)8-5-9(21-15-8)13(20)22-16-11(18)6-3-1-2-4-7(6)12(16)19/h1-5H,(H2,14,17)
- InChIKey: GGDUYUONPWZASU-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=CC(C(N)=O)=NO1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 301.03348495g/mol
- どういたいしつりょう: 301.03348495g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 512
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 133Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-carbamoyl-1,2-oxazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6514754-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-carbamoyl-1,2-oxazole-5-carboxylate |
2248336-38-9 | 2.5g |
$3051.0 | 2023-05-23 | ||
Enamine | EN300-6514754-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-carbamoyl-1,2-oxazole-5-carboxylate |
2248336-38-9 | 0.25g |
$1432.0 | 2023-05-23 | ||
Enamine | EN300-6514754-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-carbamoyl-1,2-oxazole-5-carboxylate |
2248336-38-9 | 0.1g |
$1371.0 | 2023-05-23 | ||
Enamine | EN300-6514754-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-carbamoyl-1,2-oxazole-5-carboxylate |
2248336-38-9 | 10g |
$6697.0 | 2023-05-23 | ||
Enamine | EN300-6514754-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-carbamoyl-1,2-oxazole-5-carboxylate |
2248336-38-9 | 0.05g |
$1308.0 | 2023-05-23 | ||
Enamine | EN300-6514754-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-carbamoyl-1,2-oxazole-5-carboxylate |
2248336-38-9 | 0.5g |
$1495.0 | 2023-05-23 | ||
Enamine | EN300-6514754-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-carbamoyl-1,2-oxazole-5-carboxylate |
2248336-38-9 | 5g |
$4517.0 | 2023-05-23 | ||
Enamine | EN300-6514754-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-carbamoyl-1,2-oxazole-5-carboxylate |
2248336-38-9 | 1g |
$1557.0 | 2023-05-23 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-carbamoyl-1,2-oxazole-5-carboxylate 関連文献
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-carbamoyl-1,2-oxazole-5-carboxylateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-carbamoyl-1,2-oxazole-5-carboxylate (CAS No. 2248336-38-9)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-carbamoyl-1,2-oxazole-5-carboxylate (CAS No. 2248336-38-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 1H-isoindole core and a 1,2-oxazole moiety, both of which are known for their biological activities and potential therapeutic applications.
The 1H-isoindole core is a bicyclic heterocyclic system that has been extensively studied for its diverse biological activities. It is often found in natural products and synthetic compounds with a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. The presence of this core in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-carbamoyl-1,2-oxazole-5-carboxylate suggests that it may possess similar biological activities.
The 1,2-oxazole moiety is another important structural feature of this compound. Oxazoles are five-membered heterocyclic rings containing one oxygen and one nitrogen atom. They are known for their stability and the ability to form strong hydrogen bonds, which can enhance the compound's interactions with biological targets. In the context of drug design, oxazoles are often used to improve the pharmacokinetic properties of lead compounds, such as solubility and metabolic stability.
The combination of the 1H-isoindole core and the 1,2-oxazole moiety in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-carbamoyl-1,2-oxazole-5-carboxylate creates a unique molecular framework that may offer enhanced biological activity and improved pharmacological properties. Recent studies have shown that compounds with similar structural features have demonstrated promising results in various therapeutic areas.
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the anti-cancer properties of a series of compounds containing the 1H-isoindole core. The study found that these compounds exhibited significant cytotoxic activity against several cancer cell lines, including breast cancer and lung cancer cells. The presence of the 1,2-oxazole moiety was found to enhance the cytotoxic effects by improving the compound's ability to penetrate cell membranes and interact with intracellular targets.
Another area of interest for this compound is its potential neuroprotective effects. A study published in the European Journal of Pharmacology explored the neuroprotective properties of compounds with similar structural features to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-carbamoyl-1,2-oxazole-5-carboxylate. The results showed that these compounds were effective in reducing oxidative stress and preventing neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l 3-carbamoyl - 1 , 2 - oxazole - 5 - carboxylate strong > are also an important consideration for its potential therapeutic applications. Studies have shown that compounds with similar structures exhibit favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These properties make them attractive candidates for further development as drug leads.
In conclusion, 1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 3 - carbamoyl - 1 , 2 - oxazole - 5 - carboxylate (CAS No . 2248336 - 38 - 9) strong > represents a promising compound with potential therapeutic applications in various fields such as oncology and neurology. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further research and development in medicinal chemistry.
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